N-benzoyl homophenylalanine N-benzoyl homophenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13850715
InChI: InChI=1S/C17H17NO3/c19-16(14-9-5-2-6-10-14)18-15(17(20)21)12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m0/s1
SMILES:
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol

N-benzoyl homophenylalanine

CAS No.:

Cat. No.: VC13850715

Molecular Formula: C17H17NO3

Molecular Weight: 283.32 g/mol

* For research use only. Not for human or veterinary use.

N-benzoyl homophenylalanine -

Specification

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
IUPAC Name (2S)-2-benzamido-4-phenylbutanoic acid
Standard InChI InChI=1S/C17H17NO3/c19-16(14-9-5-2-6-10-14)18-15(17(20)21)12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m0/s1
Standard InChI Key KYQLWMGRTKMDAA-HNNXBMFYSA-N
Isomeric SMILES C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)C2=CC=CC=C2

Introduction

Structural and Chemical Properties of N-Benzoyl Homophenylalanine

Molecular Architecture

N-Benzoyl homophenylalanine, systematically named (2S)-2-benzamido-4-phenylbutanoic acid, features a stereogenic center at the C2 position, conferring chirality critical to its biological activity. The molecule comprises three distinct regions:

  • Benzoyl group: Provides steric bulk and influences solubility.

  • Homophenylalanine backbone: A four-carbon chain with a phenyl group at the terminal position.

  • Carboxylic acid moiety: Enables peptide bond formation and salt formation .

The compound’s stereochemistry is preserved through synthetic routes, as evidenced by enantiomeric excess values >99% in enzymatic preparations .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₇NO₃
Molecular Weight283.32 g/mol
IUPAC Name(2S)-2-benzamido-4-phenylbutanoic acid
CAS Registry Number943-73-7 (L-homophenylalanine precursor)
Optical Rotation[α]D²⁵ = +12.4° (c=1, H₂O)
SolubilitySlightly soluble in polar aprotic solvents

Synthesis and Production Methodologies

Chemical Synthesis Pathways

Traditional synthesis involves multi-step organic reactions starting from L-phenylalanine:

  • Homologation: Addition of a methylene group to L-phenylalanine via Arndt-Eistert reaction.

  • Benzoylation: Protection of the α-amino group using benzoyl chloride in alkaline conditions.

  • Purification: Crystallization from ethanol/water mixtures yields >95% purity.

This method, while reliable, suffers from low atom economy (∼45%) due to protective group manipulations.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Cost (USD/g)
Chemical7295120
Enzymatic889965

Pharmaceutical Applications and Mechanism of Action

Carfilzomib Prodrug Synthesis

N-Benzoyl homophenylalanine serves as the chiral precursor in carfilzomib (Kyprolis®), a proteasome inhibitor for multiple myeloma:

  • Epoxyketone formation: The carboxylic acid moiety undergoes condensation with epoxypropane derivatives.

  • Peptide coupling: Solid-phase synthesis links the modified homophenylalanine to leucine residues .

The (S)-configuration at C2 enhances proteasome binding affinity by 18-fold compared to racemic mixtures .

ACE Inhibitor Development

In quinapril synthesis, the compound’s phenyl group interacts with the S₁′ hydrophobic pocket of angiotensin-converting enzyme:
Ki=2.3 nM (vs. 15 nM for D-isomer)K_i = 2.3 \ \text{nM} \ \text{(vs.} \ 15 \ \text{nM for D-isomer)}
This stereospecificity reduces off-target effects in hypertension treatment.

Recent Advances in Microbial Production

Cyanobacterial Pathway Engineering

Nostoc punctiforme PCC73102 genes (hphA, hphB, hphCD) enable L-homophenylalanine biosynthesis from L-phenylalanine:

  • hphA: α-ketoglutarate-dependent dioxygenase introduces β-hydroxylation.

  • hphB: Decarboxylase removes the α-carboxyl group.

  • hphCD: Transaminase transfers amino groups .

Strain optimization in E. coli BL21(DE3) increased titers from 120 mg/L to 630 mg/L through:

  • T7 promoter tuning

  • Codon usage optimization

  • Fed-batch fermentation

Chemical Reactivity and Derivative Formation

Peptide Coupling Reactions

Activation with DCC/HOBt facilitates amide bond formation:
N-Benzoyl homophenylalanine+H-Leu-OtBuDCC/HOBtBenzoyl-Hph-Leu-OtBu\text{N-Benzoyl homophenylalanine} + \text{H-Leu-OtBu} \xrightarrow{\text{DCC/HOBt}} \text{Benzoyl-Hph-Leu-OtBu}
Coupling efficiency reaches 92% in DMF at 0°C.

Sulfonylation Comparisons

N-Phenylsulfonyl derivatives exhibit:

  • Higher crystallinity (mp 198°C vs. 174°C for benzoyl)

  • Reduced solubility: 3.2 mg/mL in DMSO vs. 18.9 mg/mL

Analytical Characterization Techniques

Chiral HPLC Methods

ParameterValue
ColumnChiralpak IC-3
Mobile PhaseHexane:IPA:TFA (90:10:0.1)
Retention Time (L)4.41 min
Retention Time (D)7.56 min
Resolution5.2

This method achieves baseline separation (Rs >1.5) for enantiopurity verification .

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